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molecular formula C9H8N2O2S2 B8325932 5-(6-Methyl-pyridine-2-sulfanyl)-thiazolidine-2,4-dione

5-(6-Methyl-pyridine-2-sulfanyl)-thiazolidine-2,4-dione

Cat. No. B8325932
M. Wt: 240.3 g/mol
InChI Key: CNWUHJDBYKVCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05605918

Procedure details

This compound was prepared from 5-bromo-thiazolidine-2,4-dione and 2-methyl-6-mercaptopyridine (A. D. Dunn, R. Norfie, J. L'Hostis,and S. Marjot J.Prak. Chem.-Chem. Zt. 1992, 334, 119-125) according to the procedure described in Example 1: mp 114-115.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]1[S:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[CH3:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([SH:16])[N:11]=1>>[CH3:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([S:16][CH:2]2[S:6][C:5](=[O:7])[NH:4][C:3]2=[O:8])[N:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C(NC(S1)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC(=CC=C1)S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=NC(=CC=C1)SC2C(=O)NC(=O)S2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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